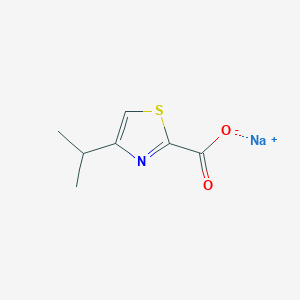

Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate

CAS No.: 1221724-81-7

Cat. No.: VC3357350

Molecular Formula: C7H8NNaO2S

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221724-81-7 |

|---|---|

| Molecular Formula | C7H8NNaO2S |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | sodium;4-propan-2-yl-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | UKZMRAIJGFRCSW-UHFFFAOYSA-M |

| SMILES | CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] |

| Canonical SMILES | CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] |

Introduction

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical reactivity of Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate is influenced by several structural features. The thiazole ring contributes aromatic character and can participate in various electrophilic substitution reactions characteristic of heterocyclic compounds. The carboxylate group at the 2-position can engage in typical reactions associated with carboxylic acid derivatives, while the isopropyl substituent at the 4-position influences the electronic distribution within the molecule . This combination of functional groups creates a unique reactivity profile that may be exploited in various synthetic applications.

Comprehensive Property Data

Synthesis and Preparation Methods

Purification and Quality Control

The final steps in preparing Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate of high purity would likely involve careful purification procedures such as recrystallization, potentially using appropriate solvent systems to maximize yield while ensuring high purity. Quality control measures might include spectroscopic analyses such as NMR, IR, and mass spectrometry to confirm structure and purity, as well as elemental analysis to verify composition .

Biological Activities and Applications

Pharmaceutical Research Applications

The compound's potential extends beyond antimicrobial applications to broader pharmaceutical research contexts. Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate may serve as:

-

A building block for more complex molecules with therapeutic potential

-

A potential pharmacophore in drug discovery programs

-

An intermediate in the synthesis of bioactive compounds

The enhanced solubility provided by the sodium salt form makes this compound particularly suitable for various pharmaceutical formulations where aqueous solubility is a critical factor . This property can significantly impact bioavailability and formulation development for potential drug candidates derived from or incorporating this structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume